1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
Description
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a urea-based small molecule featuring dual thiophene substituents and a pyridine core. The compound’s structure combines aromatic heterocycles (thiophene and pyridine) linked via a urea bridge, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-10-14-2-1-6-22-14)18-9-12-3-5-17-15(8-12)13-4-7-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBVOYJAIWAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling through urea formation.
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Step 1: Synthesis of Thiophene Intermediates
Reagents: Thiophene-2-carboxaldehyde, thiophene-3-carboxaldehyde
Conditions: Aldehyde functionalization using standard organic synthesis techniques.
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Step 2: Synthesis of Pyridine Intermediate
Reagents: 2-(Thiophen-3-yl)pyridine
Conditions: Functionalization of pyridine ring through electrophilic substitution.
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Step 3: Coupling Reaction
Reagents: Thiophene intermediates, pyridine intermediate, isocyanate
Conditions: Urea formation under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea or pyridine moieties using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced urea derivatives
Substitution Products: Halogenated or nucleophile-substituted thiophene/pyridine derivatives
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on molecular features, physicochemical properties, and inferred biological relevance.
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
*Assumed formula based on nomenclature; †Calculated based on standard atomic weights.
Key Comparative Insights
Electronic and Steric Effects
- Thiophene vs. Benzyl/Thiazole Substitution : The target compound’s dual thiophenyl groups likely increase electron-richness compared to chlorobenzyl () or fluorophenyl-thiazole () analogs. This could influence binding to hydrophobic pockets or metal ions in biological targets.
- Pyridine Core : The pyridin-4-yl moiety in the target and compounds may facilitate hydrogen bonding or π-stacking, whereas thiazole () introduces additional nitrogen-based polarity.
Solubility and Bioavailability
- The piperidine-tetrahydrofuran hybrid in ’s compound enhances water solubility compared to the target’s purely aromatic structure.
- The trifluoromethyl group in M64HCl () contributes to both lipophilicity and metabolic resistance, a feature absent in the target.
Biological Activity
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, a compound featuring thiophene and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound can be synthesized through a one-pot reaction involving thiophene derivatives and isocyanates. The synthesis typically employs methods such as the Ugi reaction or microwave-assisted techniques to enhance yield and reduce reaction time. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- High-resolution Mass Spectrometry (HRMS)
- Infrared (IR) Spectroscopy
These techniques confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related thiourea derivatives ranged from 40 to 50 µg/mL, indicating comparable potency to established antibiotics like ceftriaxone .
Anticancer Activity
Recent investigations into the anticancer properties of thiourea derivatives have revealed promising results. For instance, compounds similar to our target have shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The GI50 (concentration required to inhibit cell growth by 50%) values for these compounds were reported as low as 15.1 µM, suggesting strong antiproliferative effects .
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds with target biomolecules, influencing various biochemical pathways. In particular, their interaction with enzymes involved in cancer proliferation and bacterial resistance mechanisms has been highlighted in several studies.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiourea derivatives, several compounds were evaluated against a panel of pathogens. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, reinforcing the potential application of these compounds in treating infections .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| A | Staphylococcus aureus | 40 | 29 |
| B | Escherichia coli | 50 | 24 |
Case Study 2: Anticancer Activity
A series of thiourea derivatives were tested for anticancer activity against multiple cell lines. The findings demonstrated that some compounds had selective cytotoxicity towards specific cancer types, with notable GI50 values indicating their potential as therapeutic agents .
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| C | MDA-MB-231 | 15.1 |
| D | PC-3 | 21.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
